molecular formula C15H13N3O2S B2734300 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891117-84-3

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2734300
CAS No.: 891117-84-3
M. Wt: 299.35
InChI Key: ZGXCIJVHUYWZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a synthetic hybrid molecule designed for pharmaceutical and biological research. It incorporates two privileged pharmacophores: a 1,3,4-oxadiazole ring and a thiophene-2-carboxamide group. The 1,3,4-oxadiazole scaffold is renowned in drug discovery for its wide spectrum of biological activities and is a key structural component in several FDA-approved drugs . The thiophene nucleus is also a recognized core structure in numerous bioactive compounds . This specific molecular architecture suggests significant potential for investigating novel therapeutic agents. Preliminary research on closely related structural analogues indicates several promising avenues of investigation. Hybrid compounds containing the 1,3,4-oxadiazole moiety have demonstrated significant anticonvulsant properties in vivo. For instance, certain oxadiazole derivatives were found to reduce seizure severity and spiking activity in mouse models, with pharmacological outcomes potentially attributed to GABA A receptor agonism and SV2A protein modulation . Furthermore, thiophene-2-carboxamide derivatives bearing 1,3,4-oxadiazole side chains have exhibited potent antiviral activity, specifically inhibiting the replication of the Hepatitis C virus (HCV) at very low concentrations in vitro . The 1,3,4-oxadiazole ring is also a scaffold of high interest in oncology research, with various conjugates showing mechanisms of action that include the inhibition of critical cancer-associated enzymes such as thymidylate synthase, telomerase, and histone deacetylases (HDAC) . Researchers can utilize this compound as a key intermediate or lead molecule in developing new chemical entities for neuroscience, antiviral, and anticancer applications. Its structure allows for exploration of structure-activity relationships (SAR) and molecular docking studies to better understand interactions with biological targets. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-5-6-10(2)11(8-9)14-17-18-15(20-14)16-13(19)12-4-3-7-21-12/h3-8H,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXCIJVHUYWZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:

  • A study highlighted the synthesis of various N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which showed considerable growth inhibition against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 85% .
  • The compound N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide was evaluated for its cytotoxic effects against glioblastoma cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis in treated cells .

Antibacterial Properties

The antibacterial potential of oxadiazole derivatives has also been explored extensively:

  • A series of synthesized compounds demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications in the oxadiazole ring could enhance antibacterial efficacy .

Study 1: Anticancer Efficacy

In a comprehensive study focusing on the anticancer properties of thiophene derivatives, including this compound:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55

The data suggests that this compound can significantly inhibit the growth of various cancer types through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Antibacterial Activity

A comparative analysis of antibacterial activity was conducted using different derivatives of oxadiazoles:

CompoundActivity Against Gram-positiveActivity Against Gram-negative
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiopheneModerateHigh
Other Oxadiazole DerivativesVariesVaries

This study revealed that while some derivatives exhibited moderate activity against Gram-positive bacteria, the focus on optimizing the structure led to enhanced efficacy against Gram-negative strains .

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The target compound shares its 1,3,4-oxadiazole core with derivatives reported in and . Key differences lie in substituents:

Compound Name Core Heterocycle Position 5 Substituent Position 2 Substituent Molecular Weight (g/mol) Melting Point (°C)
Target Compound 1,3,4-Oxadiazole 2,5-Dimethylphenyl Thiophene-2-carboxamide 316.36* Not reported
7f () 1,3,4-Oxadiazole 2,5-Dimethylphenyl Thiazole-propanamide 389.49 172–174
7c () 1,3,4-Oxadiazole 3-Methylphenyl Thiazole-propanamide 375.47 134–136
4a () 1,3,4-Thiadiazole Methylthio Phenylcarboxamide Not reported >200 (decomposes)

Notes:

  • The 2,5-dimethylphenyl group (shared with 7f) introduces steric bulk and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Enzyme Inhibition and Antimicrobial Potential

  • Analogs : While specific data for the target compound are absent, analogs like 7c–7f exhibit structural features (e.g., thiazole and oxadiazole moieties) linked to antimicrobial activity. Melting points (134–178°C) suggest crystalline stability, a trait beneficial for drug formulation .
  • Thiadiazole Derivatives () : Demonstrated enzyme inhibition at 50 µg/mL, with % inhibition varying by substituent. For example, methylthio-substituted 4a showed superior activity compared to bulkier analogs .
  • Tetrazole/Triazole Derivatives (Evidences 6–8) : Exhibited plant growth regulation and herbicidal activity, highlighting the role of heterocycles in agrochemical applications .

Hypothetical Activity Profile of the Target Compound

  • The combination of a 2,5-dimethylphenyl group (lipophilic) and thiophene-2-carboxamide (polar) may balance bioavailability and target binding.

Key Research Findings and Data Gaps

  • Strengths : Structural analogs confirm that 1,3,4-oxadiazoles with aryl substitutions exhibit tunable physicochemical properties and bioactivity .
  • Gaps: Direct pharmacological data for the target compound (e.g., IC50 values, toxicity profiles) are lacking.

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in drug discovery and development.

Chemical Structure and Properties

The compound features a thiophene ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula for this compound is C14H14N4O2C_{14}H_{14}N_{4}O_{2}, with a molecular weight of approximately 270.29 g/mol. Its structure can be represented as follows:

N 5 2 5 dimethylphenyl 1 3 4 oxadiazol 2 yl thiophene 2 carboxamide\text{N 5 2 5 dimethylphenyl 1 3 4 oxadiazol 2 yl thiophene 2 carboxamide}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through the condensation of appropriate hydrazides with carboxylic acids.
  • Coupling with Thiophene Derivatives : The oxadiazole derivative is then reacted with thiophene-based compounds to form the final product.

Anticancer Activity

Recent studies have shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
1MCF-70.65Induction of apoptosis
2HeLa1.20Cell cycle arrest
3A5490.85DNA damage

These findings suggest that the compound may induce apoptosis through mechanisms involving p53 activation and caspase pathway modulation .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. A study indicated that related compounds exhibited effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria:

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
1MRSA0.25 µg/mL
2E. coli0.50 µg/mL
3Candida albicans0.30 µg/mL

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of this compound involved in vitro assays against various cancer cell lines (MCF-7, HeLa). The results showed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics such as doxorubicin .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. The results indicated that the compound had a remarkable ability to inhibit growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, and how are purity and yield optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiophene-2-carboxamide derivatives with appropriately substituted hydrazides. Key steps include refluxing in ethanol with catalytic acetic acid to form the oxadiazole ring . Optimization involves solvent selection (e.g., ethanol or acetonitrile), temperature control (60–80°C), and purification via recrystallization or column chromatography. Yields (>75%) and purity (>95%) are confirmed by HPLC and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon signals (e.g., oxadiazole C-2 at ~165 ppm) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 369) and fragmentation patterns .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : LOX (lipoxygenase) and BChE (butyrylcholinesterase) inhibition via spectrophotometric monitoring of substrate conversion .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
  • Antimicrobial Activity : Broth microdilution for MIC (minimum inhibitory concentration) against S. aureus or E. coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) on the phenyl or thiophene rings to assess impact on activity .

  • Bioisosteric Replacement : Replace the oxadiazole ring with thiadiazole or triazole moieties .

  • Data Analysis : Compare IC₅₀ values and binding affinities across analogs (see Table 1) .

    Table 1 : Example SAR for Oxadiazole Derivatives

    Compound ModificationEnzyme Inhibition (IC₅₀, µM)Anticancer Activity (IC₅₀, µM)
    4-Chlorophenyl substituent12.5 (LOX)8.7 (MCF-7)
    3,4-Dimethoxyphenyl group18.3 (LOX)14.2 (HepG2)
    Data compiled from

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent protocols (e.g., substrate concentration, incubation time) .
  • Control Compounds : Use reference inhibitors (e.g., quercetin for LOX) to calibrate results .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate significance of discrepancies .

Q. What experimental and computational methods elucidate the compound's mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Predict binding modes with targets (e.g., LOX or EGFR) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) .
  • Gene Expression Profiling : RNA sequencing to identify pathways modulated in treated cells .

Q. How can computational modeling predict physicochemical properties or metabolic stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate electronic properties (e.g., HOMO-LUMO gaps) .
  • ADMET Prediction : Use tools like SwissADME to estimate solubility, logP, and cytochrome P450 interactions .

Q. What strategies assess the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C) .
  • HPLC Monitoring : Track degradation products and calculate half-life (t½) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.